7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a fluorinated derivative of tetrahydroquinoline. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule enhances its biological activity and stability, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of tetrahydroquinoline derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the quinoline ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the quinoline core, followed by selective fluorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different substitution patterns.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products
The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol
- 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol
- 1,2,3,4-Tetrahydroquinolin-3-ol
Uniqueness
7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring. This dual fluorination significantly enhances its biological activity and stability compared to mono-fluorinated or non-fluorinated analogs. The compound’s unique structural features make it a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
1700310-88-8 |
---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.